Ethyl 5-(2-chlorophenyl)isoxazole-3-carboxylate
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Overview
Description
Ethyl 5-(2-chlorophenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-chlorophenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by cyclization with ethyl acetoacetate in the presence of a base such as sodium ethoxide . The reaction is usually carried out under reflux conditions in an alcoholic solvent like ethanol.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-chlorophenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: 5-(2-chlorophenyl)isoxazole-3-carboxylic acid.
Reduction: Ethyl 5-(2-chlorophenyl)isoxazole-3-methanol.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(2-chlorophenyl)isoxazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive isoxazole derivatives.
Industry: Utilized in the development of new materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl 5-(2-chlorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways depend on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate
- Methyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate
- Ethyl 3-(4-chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate
Uniqueness
Ethyl 5-(2-chlorophenyl)isoxazole-3-carboxylate is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with biological targets compared to its analogs .
Properties
Molecular Formula |
C12H10ClNO3 |
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Molecular Weight |
251.66 g/mol |
IUPAC Name |
ethyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H10ClNO3/c1-2-16-12(15)10-7-11(17-14-10)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3 |
InChI Key |
GADVSLQEDGDJPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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